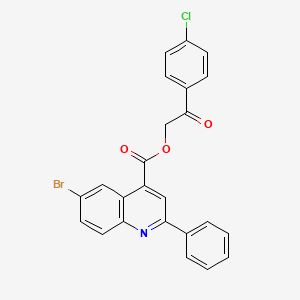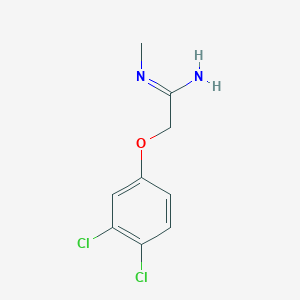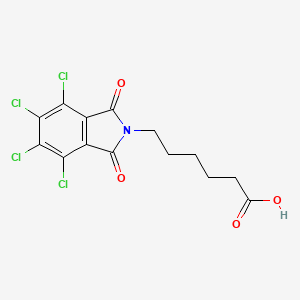
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tetrachlorinated isoindoline-1,3-dione moiety attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid typically involves the condensation of tetrachlorophthalic anhydride with hexanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.
Substitution: The tetrachlorinated isoindoline-1,3-dione moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The tetrachlorinated isoindoline-1,3-dione moiety is believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Dioxoisoindol-2-yl)hexanoic acid: A structurally similar compound with a non-chlorinated isoindoline-1,3-dione moiety.
6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
6-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid is unique due to the presence of four chlorine atoms on the isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This tetrachlorination enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11Cl4NO4 |
|---|---|
Molecular Weight |
399.0 g/mol |
IUPAC Name |
6-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H11Cl4NO4/c15-9-7-8(10(16)12(18)11(9)17)14(23)19(13(7)22)5-3-1-2-4-6(20)21/h1-5H2,(H,20,21) |
InChI Key |
BUPDEHNMNYYOPF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
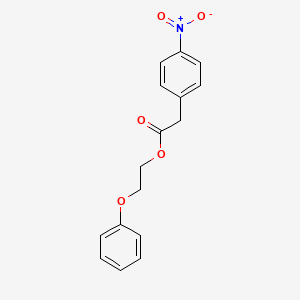
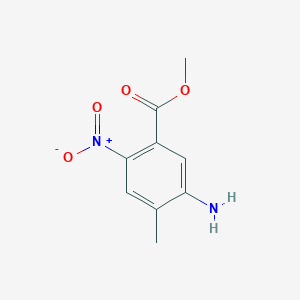
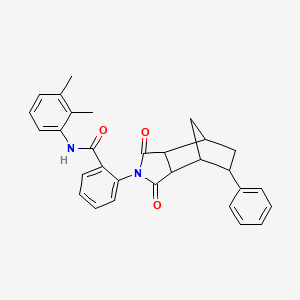
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
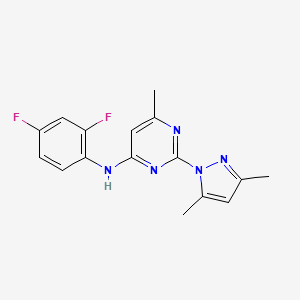
![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)

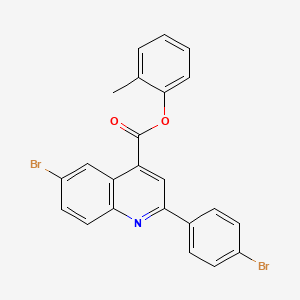
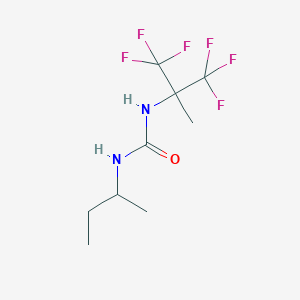
![3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
![N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B12464098.png)
